N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that features a unique combination of furan, thiazole, and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 5-methylfurfural with a suitable thioamide under basic conditions.
Coupling with chromene: The thiazole derivative is then coupled with a chromene derivative through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation: The final step involves the formation of the carboxamide group, which can be accomplished by reacting the intermediate with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The chromene moiety can be reduced to form a dihydrochromene derivative.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be carried out using reagents like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a catalyst.
Major Products
Oxidation: Furanone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA) due to its ability to disrupt bacterial cell walls.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic devices.
Biological Research: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-[5-(5-methyl-furan-2-ylmethylene)-4-oxo-thiazolidin-2-ylidene]-benzenesulfonamide
- Thiazolylketenyl Quinazolinones
Uniqueness
N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is unique due to its combination of furan, thiazole, and chromene moieties, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, from antimicrobial agents to materials science.
Properties
IUPAC Name |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4S/c1-10-6-7-15(24-10)13-9-25-18(19-13)20-17(22)12-8-23-14-5-3-2-4-11(14)16(12)21/h2-9H,1H3,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBUXCFVDCPDHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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